![molecular formula C18H20O B14284824 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene CAS No. 134310-99-9](/img/structure/B14284824.png)
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is an organic compound with a complex structure that includes a methoxy group and a butenyl chain attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene can be achieved through several methods. One common approach involves the reaction of 4-methylphenylbut-3-en-1-yl bromide with sodium methoxide in methanol. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenyl chain to a single bond, forming a saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the butenyl chain can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of oxidative stress.
類似化合物との比較
Similar Compounds
Anisole (Methoxybenzene): Similar structure with a methoxy group attached to a benzene ring.
4-Methoxytoluene: Contains a methoxy group and a methyl group attached to a benzene ring.
p-Cymenene: Features a methyl and an isopropenyl group attached to a benzene ring.
Uniqueness
1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene is unique due to the presence of both a methoxy group and a butenyl chain, which confer distinct chemical and physical properties
特性
CAS番号 |
134310-99-9 |
|---|---|
分子式 |
C18H20O |
分子量 |
252.3 g/mol |
IUPAC名 |
1-methoxy-4-[1-(4-methylphenyl)but-3-enyl]benzene |
InChI |
InChI=1S/C18H20O/c1-4-5-18(15-8-6-14(2)7-9-15)16-10-12-17(19-3)13-11-16/h4,6-13,18H,1,5H2,2-3H3 |
InChIキー |
LNVBLCYICHZDTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC=C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
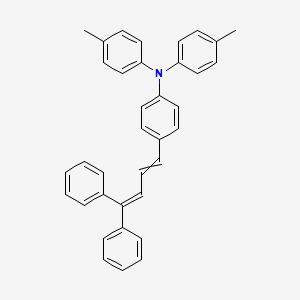
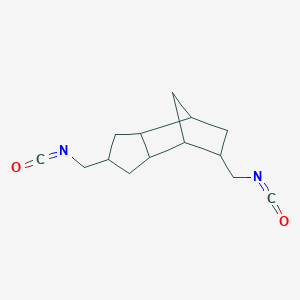
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
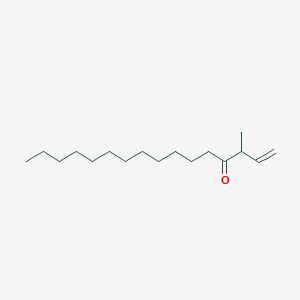
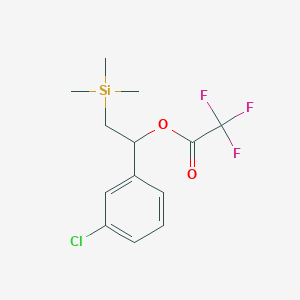
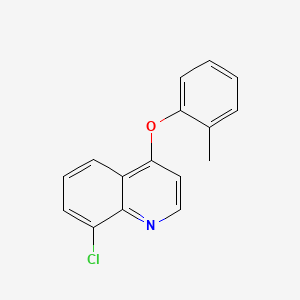

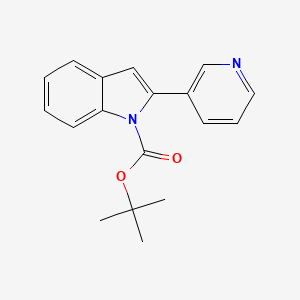
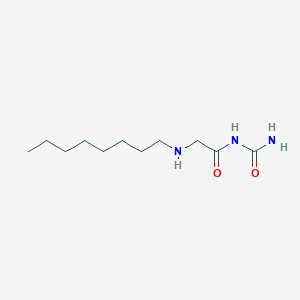
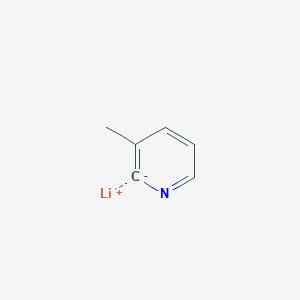
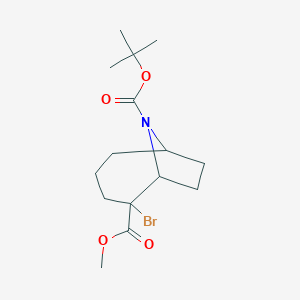
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)

